molecular formula C8H10O3 B13754906 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester

2H-Pyran-4-carboxylic acid tetrahydro ethyl ester

Cat. No.: B13754906
M. Wt: 154.16 g/mol
InChI Key: ABSAVQARRRGBBG-UHFFFAOYSA-N
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Description

2H-Pyran-4-carboxylic acid tetrahydro ethyl ester is an organic compound with the molecular formula C8H14O3 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester typically involves the hydrogenation of 2H-pyran-4-carboxylic acid. One common method is the hydrogenation of the 3,4-isomer of dihydropyran using a catalyst such as Raney nickel . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-4-carboxylic acid tetrahydro ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2H-Pyran-4-carboxylic acid tetrahydro ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-4-carboxylic acid tetrahydro ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran-4-carboxylic acid tetrahydro ethyl ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

ethyl 2H-pyran-4-carboxylate

InChI

InChI=1S/C8H10O3/c1-2-11-8(9)7-3-5-10-6-4-7/h3-5H,2,6H2,1H3

InChI Key

ABSAVQARRRGBBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCOC=C1

Origin of Product

United States

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